molecular formula C14H15BrN2O2 B3130933 ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 346441-21-2

ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No. B3130933
CAS RN: 346441-21-2
M. Wt: 323.18 g/mol
InChI Key: OZXMVEKPYFPPNU-UHFFFAOYSA-N
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Description

The compound is a derivative of ethyl acetate, which is an ester commonly used as a solvent in many applications, including in chemical reactions and in the production of various products . It contains a bromophenyl group, which suggests that it might be used in reactions involving aromatic substitution .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

Ethers, which are similar to esters, can undergo a variety of reactions, including acidic cleavage, in which the ether oxygen is protonated to form a good leaving group . Aromatic compounds can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These properties may include boiling point, density, refractive index, and others .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has been explored in the context of various chemical reactions and synthesis processes. For instance, it can undergo reactions with hydrazines in different solvents, leading to the formation of mixtures of regioisomeric 3- and 5-substituted pyrazoles. Conditions for selective formation of specific pyrazoles have been identified (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).

Synthesis of Novel Compounds

  • The compound has been used in the synthesis of novel chemical structures. For example, it has been employed in the synthesis of benzimidazole derivatives through a series of chemical reactions, demonstrating its versatility in organic synthesis (Hai-wei, 2013).

Biological and Pharmacological Research

  • In biological and pharmacological research, this compound has shown promise. It has been used in the synthesis of compounds with potential antimicrobial activity, as demonstrated in studies testing its derivatives against various bacteria and fungi (Radwan, Ghorab, Alsaid, & Alanazi, 2014).

Material Science Applications

Crystal Structure and Computational Studies

  • Studies have also been conducted on its crystal structure and computational aspects. These investigations provide insights into the molecular and crystal structures of its derivatives, which is crucial for understanding its chemical properties and potential applications (Singh, Rawat, & Sahu, 2014).

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal .

Future Directions

The future directions for a compound would depend on its potential applications. For example, if the compound shows promise as a reagent in a particular type of chemical reaction, future research might focus on optimizing the reaction conditions or exploring new reactions that the compound can participate in .

properties

IUPAC Name

ethyl 1-(3-bromophenyl)-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-7-5-6-11(15)8-12/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXMVEKPYFPPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901178861
Record name Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

346441-21-2
Record name Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346441-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Similar to Example 1, equimolar amounts of 3-bromophenylhydrazine hydrochloride and 2-acetyl-3-oxo-butyric acid ethyl ester were combined in a solution of 50% pyridine in ethanol. Analysis showed that the resulting solid was the named product (m.p. 34° C.–35° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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